molecular formula C9H8ClN3 B13994258 2-Chloro-4-(1h-imidazol-1-yl)aniline CAS No. 190200-20-5

2-Chloro-4-(1h-imidazol-1-yl)aniline

Cat. No.: B13994258
CAS No.: 190200-20-5
M. Wt: 193.63 g/mol
InChI Key: UKGAXDAKOLZAQQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(1h-imidazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(1h-imidazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(1h-imidazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

190200-20-5

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-4-imidazol-1-ylaniline

InChI

InChI=1S/C9H8ClN3/c10-8-5-7(1-2-9(8)11)13-4-3-12-6-13/h1-6H,11H2

InChI Key

UKGAXDAKOLZAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(1H-imidazol-1-yl)aniline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(1H-imidazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is limited, this document consolidates available information and provides expert insights based on analogous structures. The guide covers its chemical structure and identity, plausible synthetic routes, and predicted physicochemical properties. Furthermore, it delves into the potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents, drawing on the well-established biological significance of the imidazole and chloroaniline moieties. Detailed, generalized experimental protocols for synthesis and characterization are provided to facilitate further research into this promising compound.

Introduction and Chemical Identity

2-Chloro-4-(1H-imidazol-1-yl)aniline is a substituted aromatic compound featuring a chloroaniline core linked to an imidazole ring. The unique combination of these two pharmacologically significant scaffolds suggests its potential as a valuable building block in the design of novel therapeutic agents. The imidazole ring is a ubiquitous motif in medicinal chemistry, known for its ability to engage in various biological interactions, while the chloroaniline moiety can modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

Chemical Structure:

Chemical Structure of 2-Chloro-4-(1h-imidazol-1-yl)aniline

Table 1: Chemical Identity of 2-Chloro-4-(1H-imidazol-1-yl)aniline

IdentifierValue
CAS Number 89250-38-4[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [1]
SMILES Nc1ccc(cc1Cl)n2cncc2
InChI Key InChI=1S/C9H8ClN3/c10-8-5-6-9(13-4-3-11-7-13)2-1-7(8)12/h1-6H,12H2

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Comparison
Melting Point 140 - 160 °CSimilar N-arylimidazoles and chloroanilines are typically solids at room temperature with melting points in this range. For example, 4-(1H-Imidazol-1-yl)aniline has a melting point of 143-147 °C.
Boiling Point > 300 °CHigh boiling point is expected due to the presence of polar functional groups and the potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.The aniline and imidazole groups can participate in hydrogen bonding, providing some water solubility, but the overall aromatic character suggests better solubility in organic solvents.
Appearance Off-white to light brown crystalline solid.Consistent with many aromatic amines and imidazole derivatives.

Synthesis and Manufacturing

While a specific, detailed synthesis of 2-Chloro-4-(1H-imidazol-1-yl)aniline has not been published, its structure lends itself to well-established synthetic methodologies for the formation of N-aryl imidazole bonds. The most probable synthetic routes involve the coupling of an imidazole moiety with a substituted haloaniline. Two primary strategies are proposed: the Ullmann condensation and palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Workflow: Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, typically involving a copper catalyst.[2]

G A 2,4-Dichloroaniline C 2-Chloro-4-(1H-imidazol-1-yl)aniline A->C B Imidazole B->C Catalyst CuI, Base (e.g., K2CO3) Catalyst->C Catalyzes C-N bond formation Solvent High-boiling solvent (e.g., DMF, NMP) Solvent->C Reaction Medium G A 2,4-Dichloroaniline C 2-Chloro-4-(1H-imidazol-1-yl)aniline A->C B Imidazole B->C Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) Catalyst->C Facilitates oxidative addition and reductive elimination Base Base (e.g., Cs2CO3, K3PO4) Base->C Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->C

Sources

Safety Data Sheet (SDS) Technical Guide: 2-Chloro-4-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and hazard profile for 2-Chloro-4-(1H-imidazol-1-yl)aniline .

Identification & Chemical Characterization

Compound Name: 2-Chloro-4-(1H-imidazol-1-yl)aniline Synonyms: 4-(1H-Imidazol-1-yl)-2-chloroaniline; 1-(4-Amino-3-chlorophenyl)imidazole Molecular Formula: C


H

ClN

Molecular Weight: 193.63 g/mol CAS Number: Not widely indexed in public commercial catalogs; treated here as a novel research intermediate.
Contextual Relevance in Drug Discovery

This compound is a bifunctional building block used in the synthesis of kinase inhibitors and GPCR ligands. It combines an aniline moiety (often a "warhead" attachment point or H-bond donor) with an imidazole ring (a common pharmacophore for π-π stacking and metal coordination).

  • Structural Insight: The chlorine atom at the ortho position to the amine reduces the basicity of the aniline nitrogen (via inductive electron withdrawal) and increases lipophilicity compared to the non-chlorinated parent. The imidazole at the para position introduces a basic center (pKa ~6.9–7.0), making the molecule a zwitterionic-like system under acidic conditions.

Hazard Identification (GHS Classification)

Note: In the absence of a specific REACH/OSHA registration for this exact intermediate, the hazard profile is derived via Read-Across Methodology using the closest structural analogs: 4-Chloroaniline (CAS 106-47-8) and 4-(1H-imidazol-1-yl)aniline (CAS 26286-54-4).

Predicted GHS Classification
  • Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[1]

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 1 (Irreversible effects possible due to imidazole basicity)[3]

  • Carcinogenicity: Category 1B (Presumed based on chloroaniline substructure)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia risk)

  • Aquatic Toxicity: Acute Category 1 / Chronic Category 1[1][2]

Hazard Statements (H-Codes)
  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][4]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3][4]

  • H350: May cause cancer.[1]

  • H373: May cause damage to organs (blood system) through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements (P-Codes)
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses, if present and easy to do.[3][4][5] Continue rinsing.[3][4][5]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Emergency Response & First Aid Protocols

This section outlines a self-validating decision tree for emergency response, prioritizing the mitigation of methemoglobinemia and chemical burns .

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (Corrosive Risk) Type->Eye Skin Skin Contact (Absorption Risk) Type->Skin Inhal Inhalation/Ingestion (Systemic Toxicity) Type->Inhal EyeAction Rinse 15+ min Lift Eyelids Consult Ophthalmologist Eye->EyeAction SkinAction Strip Clothing Wash Soap/Water Monitor for Cyanosis Skin->SkinAction InhalAction Evacuate to Fresh Air Oxygen if Cyanotic NO Mouth-to-Mouth Inhal->InhalAction MetHb Check for Methemoglobinemia (Blue lips/nails, Dizziness) SkinAction->MetHb InhalAction->MetHb Treatment Administer Methylene Blue (If indicated by MD) MetHb->Treatment Positive Signs

Figure 1: Emergency response logic flow emphasizing the detection of methemoglobinemia, a specific risk associated with chloroaniline derivatives.

Specific Medical Note

Antidote: Methylene blue is the specific antidote for methemoglobinemia but must be administered by a medical professional. Contraindication: Do not give alcohol (increases absorption).

Handling, Storage, and Engineering Controls

The synthesis and handling of 2-Chloro-4-(1H-imidazol-1-yl)aniline require strict adherence to Containment Level 3 (OEB 3/4) protocols due to its potential carcinogenicity and high potency.

Storage Parameters
ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated)Retards oxidation of the aniline amine (browning).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption (imidazole is hygroscopic) and oxidation.
Container Amber GlassProtects from photodegradation common in aromatic amines.
Incompatibility Strong Acids, Oxidizers, Acid ChloridesExothermic Risk: The imidazole N3 is basic; reaction with acid chlorides is rapid.
Safe Handling Workflow

SafeHandling Storage Cold Storage (Argon Purged) Transfer Weighing (Closed Balance) Storage->Transfer Bring to RT Hood Fume Hood (Face Velocity > 100 fpm) Transfer->Hood Dissolve Waste Solid Waste (Incineration) Hood->Waste Quench & Dispose PPE PPE: Double Nitrile Gloves, Tyvek Suit, Respirator PPE->Transfer Required

Figure 2: Operational workflow for handling high-potency intermediates to minimize exposure.

Physical & Chemical Properties[1][7][8][9]

  • Appearance: Off-white to pale brown solid (darkens on storage).

  • Solubility:

    • Water: Low (neutral pH); High (pH < 4, due to imidazole protonation).

    • DMSO/Methanol: Soluble.

    • Dichloromethane:[4][5] Moderately soluble.

  • Reactivity Profile:

    • Acylation/Alkylation: The aniline -NH2 is the primary nucleophile, but the imidazole N3 can compete or act as a catalyst.

    • Metal Binding: The imidazole ring is a strong ligand for transition metals (Pd, Cu), which may interfere with catalytic cross-coupling reactions if not accounted for (potential catalyst poisoning).

Toxicological Information (Detailed)

Mechanism of Action[3][5]
  • Methemoglobinemia: Like 4-chloroaniline, the metabolic N-hydroxylation of the aniline group can lead to the oxidation of ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), impairing oxygen transport.

  • Genotoxicity: Chloroanilines are often bioactivated to reactive nitrenium ions that can form DNA adducts. The imidazole ring generally adds metabolic stability but does not negate the aniline risk.

Quantitative Data (Read-Across)
EndpointValue (Analog: 4-Chloroaniline)Interpretation for Target
LD50 Oral (Rat) ~300 mg/kgToxic. Handle assuming LD50 < 200 mg/kg.
LD50 Dermal (Rabbit) ~360 mg/kgHigh Absorption. Double gloving is mandatory.
Sensitization Positive (Guinea Pig)High Risk. Respiratory and skin sensitizer.

Disposal Considerations

Do not dispose of via sink or standard trash.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Byproducts: Combustion will generate Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . The scrubber is essential to neutralize acid gases.

References

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-(1H-Imidazol-1-yl)aniline. Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: 4-Chloroaniline. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Chloroaniline (Toxicity Profile). National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 4-Chloroaniline - GHS Classification. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Chloroaniline. Retrieved from

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis Protocol for 2-Chloro-4-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Chloro-4-(1H-imidazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical agents, particularly kinase inhibitors. We present a primary, detailed protocol based on Nucleophilic Aromatic Substitution (SNAr), selected for its high efficiency, scalability, and operational simplicity. An alternative palladium-catalyzed Buchwald-Hartwig amination protocol is also discussed to provide researchers with a versatile synthetic toolkit. This document is designed for researchers, chemists, and drug development professionals, offering in-depth technical explanations, step-by-step procedures, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

The 2-Chloro-4-(1H-imidazol-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic and steric properties make it an essential building block for targeted therapeutics. The 2,6-disubstituted aniline moiety can effectively occupy hydrophobic pockets within the ATP-binding sites of various kinases, while the imidazole ring serves as a critical hydrogen bond donor or acceptor, enhancing binding affinity and selectivity.[1]

Synthesizing this molecule, however, presents a distinct challenge: the regioselective formation of a C(aryl)-N(imidazole) bond on a multi-substituted aniline ring. Direct methods are often complicated by the nucleophilic character of the aniline's amino group and the potential for multiple reaction sites. Therefore, the choice of synthetic route is paramount to achieving high yield and purity.

This guide focuses on two robust strategies:

  • Primary Protocol: Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a highly activated precursor, 2-chloro-4-fluoroaniline. The fluorine atom at the C4 position is an excellent leaving group for SNAr, allowing for a direct and efficient one-step coupling with imidazole.[2] This method is often preferred for its cost-effectiveness and avoidance of transition metal catalysts.

  • Alternative Protocol: Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers a broader substrate scope and is highly effective for forming C-N bonds.[3][4] It typically involves coupling an aryl halide (e.g., 4-bromo-2-chloroaniline) with imidazole and is an invaluable tool when SNAr approaches are not viable.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic approach simplifies the synthesis to a strategic bond disconnection. The primary target disconnection is the C4-N1 bond between the aniline and imidazole rings.

G cluster_precursors Key Precursors Target 2-Chloro-4-(1H-imidazol-1-yl)aniline Disconnect C-N Bond Disconnection Target->Disconnect Retrosynthesis P1 2-Chloro-4-fluoroaniline (SNAr Route) Disconnect->P1 Strategy 1 P2 Imidazole Disconnect->P2 P3 4-Bromo-2-chloroaniline (Buchwald-Hartwig Route) Disconnect->P3 Strategy 2

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Precursor Selection:

  • 2-Chloro-4-fluoroaniline (SNAr Route): This precursor is ideal for the SNAr strategy. The strong electron-withdrawing nature of the fluorine atom, combined with its position para to the activating amino group (and ortho to the deactivating chloro group), makes the C4 position highly susceptible to nucleophilic attack by imidazole.

  • 4-Bromo-2-chloroaniline (Buchwald-Hartwig Route): For the palladium-catalyzed route, an aryl bromide is an excellent starting point. It offers a good balance of reactivity and stability, making it a reliable coupling partner in Buchwald-Hartwig aminations.[5]

Primary Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the direct coupling of 2-chloro-4-fluoroaniline with imidazole.

Principle and Mechanism

The reaction proceeds via a classic SNAr mechanism. The nitrogen atom of imidazole acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the fluoride ion to yield the final product. The use of a polar aprotic solvent (DMSO) stabilizes the charged intermediate, and a base (K₂CO₃) facilitates the initial nucleophilic attack and neutralizes the generated HF.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolar Eq.
2-Chloro-4-fluoroaniline2106-02-7145.565.00 g1.0
Imidazole288-32-468.083.52 g1.5
Potassium Carbonate (K₂CO₃)584-08-7138.219.52 g2.0
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mL-
Experimental Workflow Diagram

G A 1. Reagent Setup Combine reactants in DMSO under N₂ atmosphere. B 2. Reaction Heat to 140°C. Stir for 12-18h. A->B C 3. Monitoring Track via TLC or LC-MS until starting material is consumed. B->C D 4. Work-up Cool to RT. Pour into ice water (250 mL). C->D E 5. Isolation Filter the precipitate. Wash with cold water. D->E F 6. Purification Recrystallize from Ethanol/Water. E->F G 7. Analysis Confirm structure via NMR, MS, and MP. F->G

Sources

Application Note: Chemoselective Amide Coupling of 2-Chloro-4-(1h-imidazol-1-yl)aniline

[1]

Abstract & Strategic Overview

This guide details the synthetic procedures for forming amide bonds with 2-Chloro-4-(1h-imidazol-1-yl)aniline (referred to herein as Substrate-A ).[1]

Substrate-A presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The para-imidazole moiety (linked via N1) and the ortho-chlorine atom exert strong electron-withdrawing effects (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), significantly reducing the nucleophilicity of the aniline nitrogen.
    
  • Steric Hindrance: The ortho-chlorine atom creates steric bulk, impeding the approach of bulky activated esters.[1]

  • Chemoselectivity (The "Distraction" Effect): The N3 nitrogen of the imidazole ring is basic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and more nucleophilic than the aniline nitrogen (
    
    
    ). This creates a competitive pathway where the coupling agent may acylate the imidazole ring instead of the aniline.

The Solution: The protocols below utilize High-Activation Energy reagents (HATU) and Propylphosphonic Anhydride (T3P) to overcome the aniline's passivity. Crucially, the chemoselectivity issue is managed via thermodynamic control: while the imidazole may react kinetically to form an N-acyl imidazolium species, this intermediate is labile and hydrolyzes during aqueous workup, whereas the desired anilide bond is stable.

Decision Logic & Mechanism

The following flowchart illustrates the decision process for selecting the correct coupling method based on the carboxylic acid partner.

CouplingStrategyStartTarget: Amide Bond Formationwith 2-Cl-4-(imidazolyl)anilineAcidCheckAnalyze Carboxylic Acid PartnerStart->AcidCheckStandardStandard/Aliphatic AcidAcidCheck->Standard Routine LibraryHinderedSterically Hinderedor Electron Deficient AcidAcidCheck->Hindered Low ReactivityScaleUpLarge Scale (>10g)or Green Chem Req.AcidCheck->ScaleUp Process DevMethodAMethod A: HATU/DIPEA(High Kinetic Activation)Standard->MethodAMethodCMethod C: Acid Chloride(The 'Brute Force' Approach)Hindered->MethodCMethodBMethod B: T3P/Pyridine(Low Epimerization/Easy Workup)ScaleUp->MethodBMethodA->MethodCIf conversion < 50%

Figure 1: Strategic decision tree for selecting coupling agents based on acid reactivity and scale.

Experimental Protocols

Method A: High-Performance Coupling (HATU)

Best for: Discovery chemistry, small-scale libraries (mg to 1g), and valuable acid partners. Mechanism: HATU generates a highly reactive O-azabenzotriazole ester. The high reactivity is necessary to overcome the steric hindrance of the ortho-chlorine.

Reagents
  • Substrate-A: 1.0 equiv

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • HATU: 1.2 – 1.5 equiv[1]

  • DIPEA (Diisopropylethylamine): 3.0 – 4.0 equiv[1]

  • Solvent: DMF (Anhydrous) or NMP. Avoid DCM due to poor solubility of Substrate-A.

Step-by-Step Protocol
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (

    
     concentration relative to acid).
    
  • Base Addition: Add DIPEA (2.0 equiv) dropwise.[1] Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn yellow/orange.

    • Why: This forms the activated ester.[2][3] Pre-activation prevents the aniline from interacting with HATU directly.

  • Substrate Addition: Add Substrate-A (1.0 equiv) and the remaining DIPEA (1.0–2.0 equiv) to the reaction mixture.

  • Reaction: Stir at 50–60°C for 4–16 hours.

    • Note: While many HATU couplings work at RT, the ortho-chloro group usually requires thermal energy to drive the reaction to completion.[1]

  • Workup (Critical for Selectivity):

    • Dilute with EtOAc.[1]

    • Wash 2x with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
        or water. This step hydrolyzes any unstable N-acyl imidazole side products formed on the imidazole ring.
      
    • Wash 1x with Brine.[1] Dry over

      
       and concentrate.
      
Method B: Scalable & Clean Coupling (T3P)

Best for: Scale-up (>5g), epimerization-sensitive chiral acids, and ease of purification. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. It is less toxic than HATU and its byproducts are water-soluble.[4]

Reagents
  • Substrate-A: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv[1]

  • T3P (50% w/w in EtOAc or DMF): 2.0 – 3.0 equiv

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI).[1]

  • Solvent: EtOAc, THF, or 2-MeTHF.[1]

Step-by-Step Protocol
  • Dissolution: Charge a flask with Carboxylic Acid (1.1 equiv), Substrate-A (1.0 equiv), and Pyridine (4.0 equiv) in EtOAc or 2-MeTHF (

    
    ).
    
  • Reagent Addition: Cool to 0°C. Add T3P solution dropwise over 10 minutes.

  • Ramp: Allow to warm to RT. If LCMS shows low conversion after 2 hours, heat to reflux (EtOAc) or 80°C (DMF/THF).[1]

    • Insight: T3P is thermally stable and works exceptionally well at elevated temperatures for hindered anilines [1].

  • Workup:

    • Quench with water.[1][5]

    • Separate phases. The T3P byproducts are water-soluble and will be removed in the aqueous layer.

    • Wash organic layer with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (carefully, do not protonate the imidazole product into the aqueous layer—check pH) or sat. 
      
      
      to remove excess pyridine.
Method C: The "Nuclear Option" (Acid Chloride)

Best for: Extremely unreactive acids or when Methods A/B fail. Risk: High risk of bis-acylation (on both Aniline and Imidazole).

Step-by-Step Protocol
  • Activation: Convert Carboxylic Acid to Acid Chloride using ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    /DMF(cat) in DCM. Remove solvent/excess oxalyl chloride completely in vacuo.
    
  • Coupling: Dissolve Substrate-A in Pyridine (solvent and base).

  • Addition: Add the Acid Chloride (dissolved in minimal DCM or THF) dropwise at 0°C.

  • Heating: Warm to RT; if sluggish, heat to 60°C.

  • De-acylation Step (Crucial):

    • The reaction will likely produce the Bis-acylated product (Acyl on Aniline-N + Acyl on Imidazole-N).[1]

    • Treat the crude mixture with MeOH/

      
       (2 equiv)  or THF/1M NaOH  for 30 mins at RT.
      
    • Result: The labile N-acyl imidazole cleaves selectively, leaving the desired amide intact.[1]

Chemoselectivity & Troubleshooting

The primary failure mode is the formation of the N-acyl imidazole species.[1] The diagram below details the pathway to ensure the correct product is isolated.

ChemoselectivitySubstrateSubstrate-A(Free Amine + Imidazole)BisProductBis-Acylated Species(Unwanted Intermediate)Substrate->BisProduct Kinetic Control(Fast Reaction at Imidazole)DesiredProductTarget Amide(Stable)Substrate->DesiredProduct Thermodynamic Control(Slow Reaction at Aniline)ActivatedAcidActivated Acid(R-COX)BisProduct->DesiredProduct  Aqueous Workup / Mild Base(Hydrolysis of N-acyl imidazole)

Figure 2: Pathway management for removing labile N-acyl imidazole byproducts.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material (SM) remains Aniline is too sterically hindered.Switch to Method B (T3P) with heating (80°C+) or Method C. Increase concentration to

.
Product mass + Acid mass Salt formation between Acid and Imidazole.Ensure enough base (DIPEA) is present to break the salt and free the amine.
Mass = Product + 42 (or +Acyl) Bis-acylation (Imidazole is acylated).Stir crude in MeOH with catalytic

for 30 mins before purification.
Low Yield / Tar Decomposition of activated ester.Pre-activate acid at 0°C. Do not let activated ester sit for >1 hour before adding amine.

Quality Control & Validation

Data Presentation for Validation:

ParameterSpecificationMethod
Appearance Off-white to tan solidVisual
LCMS Purity > 95% (254 nm)C18 Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid
Identity (NMR) Amide NH singlet

9.5–10.5 ppm
1H-NMR (DMSO-d6)
Regiochemistry Imidazole protons shift < 0.1 ppm1H-NMR (Comparison to SM)

NMR Diagnostic Tip: In DMSO-d6, the amide proton of the desired product typically appears as a sharp singlet between 9.8 and 10.5 ppm . If the imidazole is acylated (wrong product), the imidazole protons (specifically H2) will shift significantly downfield (>0.5 ppm shift) compared to the starting material.[1]

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Beutner, G. L., et al. (2018). "TCFH–NMI: A Reagent for the Coupling of Hindered Acids and Amines." Organic Letters, 20(14), 4218–4222. Link

Application Note: Synthesis of Type II Kinase Inhibitors Using 2-Chloro-4-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the preparation of kinase inhibitors using 2-Chloro-4-(1H-imidazol-1-yl)aniline as a core building block. This specific aniline scaffold serves as a critical "hinge-binding" or "solvent-front" moiety in the synthesis of Type II Kinase Inhibitors (analogous to Nilotinib and Sorafenib), targeting the inactive (DFG-out) conformation of kinases such as BCR-ABL, VEGFR, and PDGFR.

Abstract

This guide details the synthetic protocols for incorporating 2-Chloro-4-(1H-imidazol-1-yl)aniline (referred to herein as Fragment A ) into high-affinity kinase inhibitor scaffolds. Due to the electron-withdrawing nature of the chlorine substituent and the imidazole ring, the primary aniline amine exhibits reduced nucleophilicity. This document provides optimized conditions for Amide Coupling and Urea Formation , the two primary ligation strategies for this scaffold. It includes troubleshooting for solubility issues, regioselectivity control, and purification strategies tailored to imidazole-containing small molecules.

Introduction: The Role of the Scaffold

In medicinal chemistry, the 3-amino-4-halo-phenyl-imidazole motif is a privileged structure. It mimics the key binding interactions found in several FDA-approved drugs.

  • The Aniline NH: Forms a critical hydrogen bond with the kinase hinge region or the glutamate residue in the

    
    C-helix.
    
  • The Imidazole Ring: Improves water solubility and often extends into the solvent-accessible region or interacts with the gatekeeper residue.

  • The Chlorine Atom: Provides steric bulk to lock the conformation and fills hydrophobic pockets (e.g., the hydrophobic spine).

Retrosynthetic Logic

The synthesis of these inhibitors typically involves a convergent approach where Fragment A is coupled to a hydrophobic "Tail" (Fragment B) via a linker (Amide or Urea).

Retrosynthesis Target Target Kinase Inhibitor (Type II DFG-out Binder) Linker Linker Formation (Amide or Urea) Target->Linker Disconnection FragA Fragment A 2-Chloro-4-(1H-imidazol-1-yl)aniline Linker->FragA FragB Fragment B (e.g., Benzoic Acid / Isocyanate) Linker->FragB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor.

Pre-Reaction Considerations

Chemical Reactivity Profile
  • Nucleophilicity: The amine at position 1 is deactivated . The inductive effect of the chlorine (ortho) and the resonance effect of the imidazole (para) reduce the electron density on the nitrogen. Standard coupling conditions (e.g., EDC/HOBt) may be insufficient.

  • Basicity: The imidazole nitrogen (N3) is basic (

    
    ). It can act as a proton trap or coordinate with metal catalysts, potentially poisoning palladium reactions if not protected or accounted for.
    
  • Solubility: Fragment A is sparingly soluble in DCM or Toluene. DMF , DMA , or NMP are the required solvents.

Safety & Handling[1]
  • Hazard: Aniline derivatives are potential sensitizers and carcinogens. Handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning) of the aniline.

Experimental Protocols

Protocol A: Amide Coupling (The "Nilotinib-like" Linkage)

This protocol describes the coupling of Fragment A with a carboxylic acid (e.g., 3-(trifluoromethyl)-4-methylbenzoic acid) to form an amide bond.

Method: Acid Chloride Activation (Preferred for deactivated anilines).

Materials
  • Fragment A: 1.0 equiv.

  • Carboxylic Acid (Fragment B): 1.1 equiv.

  • Thionyl Chloride (

    
    ):  3.0 equiv. (or Oxalyl Chloride).
    
  • Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine (3.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or dry THF.

Step-by-Step Procedure
  • Activation (In Situ):

    • Dissolve the Carboxylic Acid (Fragment B) in dry THF or DCM.

    • Add

      
       dropwise at 0°C. Add a catalytic drop of DMF.
      
    • Reflux for 1-2 hours until gas evolution (

      
      ) ceases.
      
    • Concentrate in vacuo to remove excess

      
      . Critical: Residual 
      
      
      
      will react with the imidazole of Fragment A.
  • Coupling:

    • Dissolve Fragment A in NMP (concentration ~0.5 M). Add DIPEA (3.0 equiv).

    • Cool the aniline solution to 0°C.[1]

    • Add the freshly prepared Acid Chloride (dissolved in minimal THF) dropwise to the aniline solution.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Check for the disappearance of the aniline spot (usually lower

      
      , stains yellow/brown with ninhydrin).
      
    • LCMS: Look for the Mass [M+H]+ corresponding to Product. Note: If you see [M+H]+ + 42, you may have acylated the imidazole ring. This is usually reversible with mild base.

  • Workup:

    • Pour reaction mixture into ice-water.

    • Adjust pH to ~8-9 using saturated

      
      . Do not make it acidic, or the product will stay in the water phase due to the imidazole.
      
    • Precipitate usually forms. Filter and wash with water.[2]

    • If no precipitate: Extract with EtOAc (x3), wash with brine, dry over

      
      .
      
Protocol B: Urea Formation (The "Sorafenib-like" Linkage)

This protocol forms a urea linkage, critical for binding the DFG-out pocket.

Method: Isocyanate Addition.

Materials
  • Fragment A: 1.0 equiv.

  • Isocyanate (Fragment B): 1.1 equiv. (Commercially available or prepared via Curtius rearrangement).

  • Solvent: Anhydrous DCM or THF (if soluble); otherwise DMF.

  • Catalyst: None usually required; mild heating (40-60°C) may be needed.

Step-by-Step Procedure
  • Setup:

    • Dissolve Fragment A in dry DMF under Argon.

  • Reaction:

    • Add the Isocyanate dropwise at RT.

    • Stir at RT for 4 hours. If conversion is low (monitored by LCMS), heat to 60°C.

  • Quench & Isolation:

    • The urea product is often less soluble than the starting materials.

    • Add water or diethyl ether to the reaction mixture to induce precipitation.

    • Filter the solid.[2][3][4]

  • Purification:

    • Recrystallization from MeOH/EtOAc is often sufficient.

Workflow Visualization

The following diagram illustrates the decision logic for the synthesis.

SynthesisWorkflow Start Start: 2-Chloro-4-(1H-imidazol-1-yl)aniline Choice Select Linker Type Start->Choice PathAmide Path A: Amide Linker (Target: Nilotinib analogs) Choice->PathAmide PathUrea Path B: Urea Linker (Target: Sorafenib analogs) Choice->PathUrea Act Activate Acid -> Acid Chloride (SOCl2, Reflux) PathAmide->Act Iso React with Isocyanate (DMF, 60°C) PathUrea->Iso Coup Coupling in NMP/DIPEA (0°C to RT) Act->Coup Workup Basic Workup (pH 9) Precipitation/Filtration Coup->Workup Iso->Workup

Figure 2: Synthetic workflow for Amide and Urea linker strategies.

Analytical Data & Quality Control

To ensure the integrity of the synthesized inhibitor, compare your data against these expected parameters.

ParameterExpected ObservationTroubleshooting
1H NMR (DMSO-d6) Amide NH: Singlet at

10.0–10.5 ppm. Imidazole: 3 protons (

7.5–8.5 ppm). Aniline Ring: 3 aromatic protons.[1]
If Amide NH is missing, coupling failed. If Imidazole peaks are shifted/doubled, check for N-acylation.
LCMS (ESI+) Strong [M+H]+ peak.If [M+H]+ is weak, use basic buffer (

) in LCMS to protonate the imidazole.
HPLC Purity >95% required for biological assay.Impurities often include unreacted aniline (polar) or dimerized isocyanate.

Troubleshooting Common Issues

Issue 1: Low Conversion in Amide Coupling
  • Cause: The 2-Chloro group sterically hinders the amine and withdraws electrons.

  • Solution: Switch from standard coupling agents (EDC/HATU) to Acid Chloride or Mixed Anhydride methods. Increase temperature to 60°C. Use Pyridine as both solvent and base to drive the reaction.

Issue 2: N-Acylation of Imidazole
  • Cause: The imidazole nitrogen is nucleophilic and can react with highly active acid chlorides.

  • Solution: This side product is usually unstable. Treat the crude reaction mixture with MeOH/K2CO3 or mild aqueous NaOH at RT for 30 mins. The amide bond is stable, but the N-acyl imidazole will hydrolyze back to the desired product.

Issue 3: Product Solubility
  • Cause: These inhibitors are often "brick dust" (insoluble solids).

  • Solution: For NMR, use DMSO-d6 or TFA-d . For purification, use Reverse Phase Flash Chromatography (C18) with water/acetonitrile + 0.1% Formic Acid.

References

  • Breitenstein, W., et al. (2004). Preparation of pyrimidinylaminobenzamides as inhibitors of protein kinases. Novartis Pharma G.m.b.H.[2] (Patent WO2004005281).[2]

  • Ueda, S., et al. (2012).[2] Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.[2]

  • Manley, P. W., et al. (2010). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 445-453.

  • BenchChem Application Notes. (2025). General protocols for aniline coupling in kinase inhibitor synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Chloro-4-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 2-Chloro-4-(1H-imidazol-1-yl)aniline . This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, actionable protocols.

Executive Summary & Compound Profiling

The Problem: Users frequently report "crashing out" (precipitation) of 2-Chloro-4-(1H-imidazol-1-yl)aniline upon dilution into aqueous media (pH 7.[1]4) or difficulty dissolving the solid during synthetic workup.

The Root Cause: This compound exhibits "Solubility Frustration" due to conflicting structural motifs:

  • Crystal Lattice Stability: The planar aniline and imidazole rings facilitate strong

    
     stacking, creating a high-energy crystal lattice that resists dissolution.[1]
    
  • pKa Mismatch:

    • The imidazole nitrogen (N3) has a pKa

      
       6.0–6.5 (lowered from 7.0 by the electron-withdrawing chlorophenyl group).
      
    • The aniline nitrogen is weakly basic (pKa

      
       2.5–3.5) due to the ortho-chlorine steric/inductive effects and the para-imidazole withdrawal.
      
    • Result: At physiological pH (7.4), the molecule is predominantly neutral (uncharged) and highly lipophilic, leading to aqueous insolubility.

Troubleshooting Guide (Q&A Format)

Category A: Biological Assay Preparation (Stock Solutions)

Q: My compound dissolves in DMSO but precipitates immediately when added to cell culture media. Why? A: This is a classic "Solvent Shock" phenomenon. You are transitioning from a high-solubility environment (DMSO) to a low-solubility aqueous environment (Media, pH 7.[1]4) where the compound reverts to its neutral, insoluble form.

Protocol: The "Step-Down" Dilution Method Do not pipette high-concentration DMSO stocks directly into static media.[1]

  • Prepare a 1000x Stock: Dissolve compound in anhydrous DMSO (e.g., 10 mM).

  • Create an Intermediate Working Solution (10x): Dilute the stock 1:100 into a "carrier buffer" containing 5% Tween-80 or 10% HP-

    
    -Cyclodextrin  in PBS. The surfactant/complexing agent sequesters the lipophilic molecule.
    
  • Final Addition: Add this Intermediate Solution to your cell media.

    • Why this works: It prevents the formation of large crystal nuclei, keeping the compound in a micro-emulsion or inclusion complex.

Q: Can I use ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic, this compound likely has lower solubility in ethanol than in DMSO. Furthermore, ethanol evaporates rapidly in 37°C incubators, changing the effective concentration. Stick to DMSO (final concentration <0.5%) or use Dimethylacetamide (DMA) if DMSO is contraindicated.

Category B: Synthetic Chemistry & Purification[1]

Q: I cannot extract the compound from the aqueous reaction mixture; it stays as a suspension. A: You are likely at a pH where the imidazole is partially protonated (soluble-ish) or the neutral form is oiling out.

Protocol: pH-Swing Extraction

  • Acidify: Adjust aqueous layer to pH < 2 using 1M HCl. The compound will form the soluble dihydrochloride salt. Wash this acidic aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.

  • Basify: Slowly adjust the aqueous layer to pH ~9-10 using saturated NaHCO

    
     or NaOH. The compound will precipitate as the free base.
    
  • Extract: Use Ethyl Acetate/Isopropanol (9:1) or DCM/Methanol (95:5) . Pure DCM or EtOAc is often insufficient for polar heterocycles. The addition of alcohol disrupts hydrogen bonding networks.[2]

Q: How do I make a water-soluble salt form? A: The Hydrochloride (HCl) or Mesylate (MsOH) salts are your best options.[1]

  • Procedure: Dissolve the free base in a minimal amount of hot Ethanol or THF. Add 2.1 equivalents of 4M HCl in Dioxane. Cool slowly to 4°C. The dihydrochloride salt should crystallize.

  • Note: This salt will be hygroscopic.[3] Store in a desiccator.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for solubilizing this compound based on your application.

SolubilityLogic Start Start: Solid 2-Chloro-4-(1H-imidazol-1-yl)aniline AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (pH 7.4) AppCheck->BioAssay Synthesis Synthesis / Purification AppCheck->Synthesis DMSOSol Dissolve in DMSO (10-50 mM) BioAssay->DMSOSol PrecipCheck Precipitation on Dilution? DMSOSol->PrecipCheck No No PrecipCheck->No Clear Solution Yes Yes PrecipCheck->Yes Cloudy/Particles DirectAdd Direct Addition OK StepDown Use Step-Down Protocol (DMSO -> PBS+Tween -> Media) SolventChoice Solvent Selection Synthesis->SolventChoice PolarOrganic Hot EtOH or MeOH (Recrystallization) SolventChoice->PolarOrganic Purification AcidBase Acid/Base Extraction (pH < 2 to dissolve, pH > 9 to precipitate) SolventChoice->AcidBase Workup No->DirectAdd Yes->StepDown

Figure 1: Decision matrix for solubilization strategies based on experimental intent.

Quantitative Solubility Data & Speciation

Understanding the ionization state is critical. The table below summarizes the theoretical solubility behavior at different pH levels.

pH EnvironmentDominant SpeciesChargePredicted SolubilityRecommended Action
pH < 2.0 (0.1N HCl)Dication+2High (> 10 mg/mL)Ideal for stock storage (as salt) or aqueous reactions.[1]
pH 4.0 - 5.5 Monocation+1ModerateUnstable region; slight shifts in pH cause precipitation.[1]
pH 7.4 (PBS/Media)Neutral0Very Low (< 10

g/mL)
DANGER ZONE. Requires carrier proteins (BSA) or surfactants.
pH > 10 Neutral0LowCompound remains lipophilic; extract with organic solvents.
Speciation Diagram (Conceptual)

The following diagram illustrates the protonation states of the imidazole and aniline nitrogens.

Speciation Dication Dication (+2) (Soluble) pH < 2 Monocation Monocation (+1) (Semi-Soluble) pH ~ 4-5 Dication->Monocation -H+ (Aniline NH3+) pKa ~ 2.5 Neutral Neutral (0) (Insoluble) pH > 7 Monocation->Neutral -H+ (Imidazole NH+) pKa ~ 6.2

Figure 2: Protonation states relative to pH.[1] Solubility correlates directly with positive charge.[1]

References & Grounding

  • Physicochemical Properties of Substituted Anilines:

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for substituted anilines.

    • Relevance: Establishes the baseline pKa values for chloro-anilines (

      
       2.0-3.0) and N-substituted imidazoles (
      
      
      
      6.0-7.0).[1]
    • URL:[1]

  • Solubility Enhancement Techniques in Drug Discovery:

    • Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

    • Relevance: Validates the use of surfactants (Tween 80) and cyclodextrins for hydrophobic drugs in biological assays.

    • URL:[Link]

  • DMSO Stock Preparation Guidelines:

    • Source: Sigma-Aldrich Technical Support.[1] "Handling and Solubility of Small Molecules."

    • Relevance: Provides standard operating procedures for preventing "crashing out" upon aqueous dilution.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Impurity Profiling for 2-Chloro-4-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026

Introduction

Welcome to the technical support hub for 2-Chloro-4-(1H-imidazol-1-yl)aniline . This intermediate is a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive N-arylimidazoles.

Because this molecule contains three distinct functional domains—an electron-rich aniline , an electron-withdrawing chlorine , and a basic imidazole —it presents unique purification and analytical challenges. This guide moves beyond basic datasheets to address the causality of impurities and the logic of their detection.

Module 1: Analytical Troubleshooting (HPLC & LC-MS)

The Core Challenge: "The Tailing Peak"

User Issue: “My HPLC peaks are broad and tailing, making integration difficult. I am using a standard Water/Acetonitrile gradient with 0.1% TFA.”

Root Cause Analysis: The imidazole ring has a pKa of approximately 6.9–7.0. In standard acidic conditions (pH ~2 with TFA), the imidazole is protonated (


). While this improves solubility, the positively charged nitrogen interacts strongly with residual silanols (

) on the stationary phase, causing secondary retention and tailing.

Protocol: The "pH Switch" Strategy To sharpen peaks, you must suppress the ionization of the imidazole or mask the silanols.

ParameterMethod A: High pH (Recommended)Method B: Ion-Pairing (Alternative)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFA
Column Type Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH)Standard C18 (End-capped)
Mechanism Imidazole is neutral (unprotonated); Silanols are ionized but repelled.TFA forms an ion pair with the imidazole cation, masking the charge.
Benefit Sharpest peaks; better retention of polar impurities.Compatible with standard silica columns.
The LC-MS Validation Check

User Issue: “I see multiple peaks with similar masses. How do I confirm which one is my product?”

Self-Validating Logic: Use the Chlorine Isotope Rule . Chlorine naturally exists as


 (75.7%) and 

(24.2%).
  • Rule: Any valid mass spectrum of your product must show an M+2 peak at approximately 33% intensity of the parent peak.

  • Diagnostic:

    • Target Mass (M+H): ~194.05 Da (

      
      )
      
    • Confirmation Mass: ~196.05 Da (

      
      )
      
    • Ratio: If the 196 peak is missing or <10%, the impurity is Des-chloro (likely formed during hydrogenation).

Module 2: Visualizing the Analytical Workflow

The following decision tree guides you through identifying an unknown impurity based on its behavior.

AnalyticalWorkflow Start Unknown Impurity Detected CheckUV Check UV Spectrum (DAD) Start->CheckUV CheckMS Check Mass Spectrum (LC-MS) CheckUV->CheckMS Isotope Does it have Cl Isotope Pattern? (M and M+2 in 3:1 ratio) CheckMS->Isotope YesCl Contains Chlorine Isotope->YesCl Yes NoCl No Chlorine Isotope->NoCl No MassShift Calculate Mass Difference (Δ) YesCl->MassShift Imp_DesCl Δ = -34 Da (Des-Chloro Aniline) NoCl->Imp_DesCl Likely Over-reduction Imp_Nitro Δ = +30 Da (Nitro-Precursor) MassShift->Imp_Nitro M+30 Imp_Dimer Mass = 2M - 2 (Azo Dimer) MassShift->Imp_Dimer High Mass

Figure 1: Analytical Decision Tree for classifying impurities based on MS spectral data.

Module 3: Origin of Impurities (Synthesis Logic)

Understanding how the molecule is made allows you to predict what the impurities are. The two dominant synthesis routes are Nucleophilic Substitution (S_NAr) and Metal-Catalyzed Coupling .

Route A: S_NAr & Reduction (The "Standard" Route)

Step 1: 2-Chloro-4-fluoro-1-nitrobenzene + Imidazole → 2-Chloro-4-(imidazol-1-yl)-1-nitrobenzene. Step 2: Reduction of Nitro group (H2/Pd or Fe/HCl) → Product .

Specific Impurities:

  • The "Nitro" Impurity (Intermediate):

    • Structure: 2-Chloro-4-(1H-imidazol-1-yl)-1-nitrobenzene.

    • Origin: Incomplete reduction in Step 2.

    • Detection: Yellow color in product; elutes later on RP-HPLC (more hydrophobic).

  • The "Des-Chloro" Impurity (Critical Risk):

    • Structure: 4-(1H-imidazol-1-yl)aniline.

    • Origin: Over-reduction. If H2/Pd is used, the Pd can catalyze the cleavage of the C-Cl bond (hydrodehalogenation).

    • Prevention: Use poisoned catalysts (e.g., Pt/C or Sulfided Pd) or chemical reduction (Fe/NH4Cl).

  • The "Azo" Dimer:

    • Structure: Ar-N=N-Ar dimer.

    • Origin: Condensation of hydroxylamine intermediate during reduction.

Route B: Ullmann Coupling

Step: 4-Bromo-2-chloroaniline + Imidazole + CuI (Catalyst) → Product .

Specific Impurities:

  • Regioisomer (C-Linked):

    • Origin: Radical mechanism allows imidazole to bond via C2 or C5 instead of N1.

    • Detection: Identical Mass. Requires 1H-NMR to distinguish (Look for the loss of symmetry in imidazole protons).

  • Metal Scavenging:

    • Issue: Residual Copper (Cu).

    • Detection: ICP-MS.

    • Remediation: Wash with EDTA or aqueous ammonia during workup.

Module 4: Frequently Asked Questions (FAQs)

Q1: My crude product is dark brown/black. Is it ruined? A: Not necessarily. Anilines are notoriously prone to surface oxidation, forming "aniline black" oligomers. These are often highly colored but present in negligible mass amounts.

  • Action: Perform a charcoal filtration (activated carbon) in hot methanol, or wash the solid with cold dichloromethane (the product is sparingly soluble in cold DCM, impurities might wash away).

Q2: I cannot get the "Nitro" impurity separated from my product. A: The solubility difference is your friend. The Nitro intermediate is significantly less basic than the Aniline product.

  • Action: Dissolve crude in dilute HCl (pH 2). The Aniline (product) and Imidazole will protonate and dissolve. The Nitro impurity (weakly basic imidazole only) may remain less soluble or can be extracted into Ethyl Acetate. Wash the aqueous layer with EtOAc, then basify the aqueous layer to precipitate the pure product.

Q3: The 1H-NMR shows extra peaks in the aromatic region (7.0 - 8.0 ppm). A: Check for Imidazole Regioisomers .

  • Standard N1-linkage: The imidazole protons (H2, H4, H5) usually appear as three distinct singlets (or two, if H4/H5 overlap).

  • C2-linkage: You will lose the characteristic highly deshielded proton at the N-C-N position (usually >7.8 ppm).

References

  • International Conference on Harmonisation (ICH). "Impurity Guidelines Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004. [Link]

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2017. (Authoritative guide on pKa and silanol interactions). [Link]

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012. (Source for nitro-reduction byproducts and dehalogenation risks). [Link]

Resolving degradation issues of 2-Chloro-4-(1h-imidazol-1-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-(1h-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common degradation issues encountered when working with this compound in solution. The following question-and-answer format addresses specific experimental challenges, explains the underlying chemical principles, and provides validated protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a rapid loss of my compound in solution, even when stored at low temperatures. What are the likely causes?

Answer:

Rapid degradation of 2-Chloro-4-(1h-imidazol-1-yl)aniline, even under refrigerated conditions, typically points to two primary culprits: oxidation and photodegradation .

  • Oxidative Degradation: The aniline functional group is susceptible to oxidation.[1] Dissolved oxygen in your solvent can react with the aniline, leading to the formation of colored degradation products and a decrease in the concentration of the parent compound. This process can be accelerated by trace metal impurities, which can catalyze oxidation reactions.

  • Photodegradation: Aromatic amines and imidazole-containing compounds can be sensitive to light, particularly in the UV spectrum.[2][3] Exposure to ambient laboratory light over time can provide the energy needed to initiate degradation reactions.

Troubleshooting Workflow: Identifying the Degradation Source

Caption: A logical workflow to diagnose the root cause of degradation.

Question 2: My solution of 2-Chloro-4-(1h-imidazol-1-yl)aniline is turning yellow/brown. What does this color change indicate?

Answer:

The development of a yellow or brown hue is a classic indicator of aniline oxidation. The initial oxidation products can undergo further reactions to form polymeric, colored species. This is a visible sign that the integrity of your compound is compromised.

Key Degradation Pathway:

The primary oxidative degradation pathway for anilines often involves the formation of nitroso and nitro compounds, which can then couple to form colored azo compounds.

Recommended Actions:
  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from oxidizing contaminants.

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., a glove box or by using Schlenk techniques) to minimize exposure to oxygen.

  • Antioxidant Addition: For long-term storage, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). However, you must first verify that the antioxidant does not interfere with your downstream applications.

Question 3: How does pH affect the stability of 2-Chloro-4-(1h-imidazol-1-yl)aniline in aqueous solutions?

Answer:

The stability of 2-Chloro-4-(1h-imidazol-1-yl)aniline is significantly influenced by pH due to the presence of the basic aniline and imidazole groups.[4][5][6]

  • Acidic Conditions (pH < 4): In acidic solutions, the aniline and imidazole nitrogens will be protonated. While protonation can protect the aniline from oxidation to some extent, extreme low pH can promote hydrolysis of the imidazole ring, although this is generally a slow process.

  • Neutral to Mildly Basic Conditions (pH 7-9): This is often the range where the compound is most vulnerable to oxidation. The aniline nitrogen is in its free base form and is more readily oxidized.

  • Strongly Basic Conditions (pH > 10): While the free base is still present, other base-catalyzed degradation pathways may be introduced. It is generally recommended to avoid strongly basic conditions.

pH Stability Data Summary
pH RangePredominant SpeciesPrimary Degradation ConcernRecommended Action
< 4 Protonated (Anilinium & Imidazolium)Potential for HydrolysisBuffer solution and monitor for hydrolytic degradants.
4 - 6 Partially ProtonatedReduced rate of OxidationIdeal for short-term storage and experiments.
7 - 9 Free BaseHigh Risk of Oxidation Deoxygenate solvents and work under an inert atmosphere.
> 10 Free BaseBase-catalyzed reactionsAvoid if possible, unless required by the experimental protocol.
Protocol: pH Stability Assessment
  • Prepare a series of buffered aqueous solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Spike each buffered solution with a known concentration of 2-Chloro-4-(1h-imidazol-1-yl)aniline.

  • Divide each sample into two sets: one stored under ambient light and the other in the dark.

  • Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at initial, 24, 48, and 72-hour time points.

  • Plot the percentage of the remaining parent compound against time for each pH and light condition to determine the optimal stability range.

Question 4: What is a reliable analytical method to monitor the degradation of 2-Chloro-4-(1h-imidazol-1-yl)aniline?

Answer:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[7][8] Gas chromatography (GC) can also be used, but HPLC is often preferred for non-volatile, polar compounds like this.[9][10]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for MS detection if used.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesTo elute the parent compound and a range of potential degradation products.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanA common wavelength for aromatic compounds. A diode array detector (DAD) is ideal for monitoring peak purity.
Workflow for Method Validation

Caption: Workflow for validating a stability-indicating HPLC method.

Forced degradation studies are essential to demonstrate that your analytical method can separate the parent compound from its degradation products.[2][3][11]

References
  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

  • LCGC. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Michigan State University. (2018, February 1). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 26). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2020, September 30). FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-4-(methylsulfonyl)aniline Properties. Retrieved from [Link]

  • PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2011, February 28). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]

  • ResearchGate. (2013, April). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]

  • Semantic Scholar. (2018, May 31). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Retrieved from [Link]

  • VPA. (n.d.). Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. Retrieved from [Link]

  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-(1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Precursors (Imidazole & Halogenated Anilines) Document ID: TSC-PUR-2024-042 Role: Senior Application Scientist Status: Active Guide[1]

Executive Summary & Chemical Logic

Purifying 2-Chloro-4-(1h-imidazol-1-yl)aniline (hereafter referred to as Target ) presents a specific challenge: separating a basic heterocyclic product from a basic heterocyclic impurity (Imidazole) and a potentially neutral/weakly basic precursor (2-Chloro-4-haloaniline).[1]

The "brute force" approach of standard acid/base extraction often fails because the pKa values of the Target and the Imidazole impurity are dangerously close.[1][2] A standard HCl wash will protonate both, extracting your product into the waste aqueous layer.[1][2]

The Solution: We utilize the pKa Shift Principle .[1][2]

  • Imidazole pKa: ~6.95 (Free base)[1]

  • Target Imidazole pKa: ~5.2 – 5.5 (N-Aryl substituted imidazoles are less basic due to the electron-withdrawing phenyl ring).[1][2]

  • Target Aniline pKa: ~3.5 (Weakly basic due to the electron-withdrawing Cl and Imidazole ring).[1][2]

By controlling the pH of your aqueous wash to pH 6.0–6.2 , we can protonate the unreacted Imidazole (forcing it into water) while keeping the Target predominantly neutral (keeping it in the organic phase).[1][2]

Decision Matrix: Choosing Your Protocol

Before starting, assess your crude mixture via LCMS or TLC.[1][2]

PurificationLogic Start Start: Analyze Crude Mixture CheckImp Primary Impurity? Start->CheckImp ImidHigh Excess Imidazole (>10%) CheckImp->ImidHigh HaloHigh Unreacted Halo-Aniline (>5%) CheckImp->HaloHigh Trace Trace Impurities (<2%) CheckImp->Trace MethodA Protocol A: Buffered Wash (pH 6.0) ImidHigh->MethodA Exploit pKa Diff MethodC Protocol C: Recrystallization (EtOH/H2O) HaloHigh->MethodC Solubility Diff Trace->MethodC MethodA->MethodC If purity < 98% MethodB Protocol B: Acid Scavenging / Recryst.

Figure 1: Purification workflow decision tree based on crude composition.

Protocol A: The "Golden pH" Wash (Removing Imidazole)[2]

Objective: Remove >95% of unreacted imidazole without losing the Target product. Mechanism: Selective protonation.[1][2]

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Note: DCM is better for solubility but prone to emulsions.

  • Buffer Solution: 0.5M Phosphate Buffer (pH 6.0) or dilute Ammonium Chloride (approx.[1][2] pH 5.5-6.0).[1][2]

  • Brine: Saturated NaCl.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1][2]

  • The pH Wash (Critical Step):

    • Wash the organic layer 2 times with the pH 6.0 Buffer (Vol ratio 1:1).[1][2]

    • Why? At pH 6.0, free Imidazole (pKa ~7) is ~90% protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) and partitions into the water. The Target (pKa ~5.[1][2][3]3) is >80% neutral and stays in the EtOAc.[1][2]
      
  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water and trace ions.[1][2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Validation Check: Run a TLC (10% MeOH in DCM). The baseline spot (Imidazole) should be gone.[1][2]

Protocol B: Recrystallization (Polishing)[2]

If the "Golden pH" wash is insufficient, or if you need to remove the starting halogenated aniline (which is lipophilic and survives the wash), recrystallization is the standard.[1]

Solvent System: Ethanol / Water (Anti-solvent method).[1][2]

ParameterSpecification
Primary Solvent Ethanol (hot)
Anti-Solvent Water (room temp)
Ratio Approx. 1:1 to 1:2
Target Conc. ~100 mg/mL in hot EtOH
Procedure
  • Dissolve crude solid in the minimum amount of boiling Ethanol.[1][2]

  • Optional: If the solution is dark, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][2] While still warm, add water dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the off-white/tan crystals and wash with cold 20% EtOH in Water.[1][2]

Protocol C: Chemical Scavenging (For High-Value/Small Scale)

If you are working on a small scale (<100 mg) and cannot afford yield loss from recrystallization, use supported scavengers to remove excess imidazole.[1][2]

  • Reagent: Silica-supported Tosic Acid (Si-TsOH) or Amberlyst 15.[1][2]

  • Logic: These are strong acids.[1][2] They will bind the most basic component first.[1][2]

  • Risk: They will bind your product if used in excess.[1][2]

  • Calculation: Calculate the moles of excess Imidazole (from NMR). Add 1.1 equivalents of Scavenger relative to the impurity, not the product.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. What went wrong?

Diagnosis: The purity is likely too low (<85%), or the cooling was too rapid. Fix:

  • Re-dissolve the oil in the hot solvent.[1][2]

  • Seed the mixture: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula.

  • Slow down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Switch Solvents: Try Toluene. Imidazole is very insoluble in Toluene, while the Target is moderately soluble hot.[1][2]

Q2: I used 1N HCl for the wash, and my yield is 10%. Where is it?

Diagnosis: You protonated the Target.[1][2] Fix: Check your aqueous waste layer.[1][2]

  • Neutralize the waste layer with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     until pH ~8.[2]
    
  • Extract with EtOAc.[1][2]

  • Your product should return to the organic layer.[1][2] Never use strong acid (pH < 4) for this workup. [1]

Q3: The Imidazole spot on TLC trails and overlaps with my product. How do I visualize?

Diagnosis: Imidazole streaks on silica due to H-bonding.[2] Fix:

  • Modify Mobile Phase: Add 1% Triethylamine (TEA) or 1% ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     to your DCM/MeOH eluent.[2] This sharpens the basic spots.[1][2]
    
  • Stain: Use Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) stain.[2] Imidazole turns dark brown very quickly, often faster than the aniline target.[1][2]
    

Mechanistic Visualization: The pKa Separation

The following diagram illustrates why the pH 6.0 wash is the most chemically elegant solution for this specific separation.

pKaShift cluster_aq Aqueous Phase (pH 6.0) cluster_org Organic Phase (EtOAc) ImH Imidazole-H+ (Protonated) >90% here Target Target Molecule (Neutral) >80% here Halo Halo-Aniline (Neutral) ~100% here Logic At pH 6.0: Free Imidazole pKa ~7.0 (Protonates) N-Aryl Imidazole pKa ~5.3 (Stays Neutral) Logic->ImH Drives Partition Logic->Target

Figure 2: Species distribution at pH 6.[1]0. The pKa difference allows selective sequestration of the impurity.[1][2]

References

  • Synthesis and Properties of 1-Phenylimidazole Derivatives

    • Source: PubChem Compound Summary for CID 81595.[1][2]

    • Relevance: Confirms pKa values (~5.5) and solubility profiles (low water solubility for N-aryl derivatives compared to free imidazole).[1][2]

    • URL:[Link][1]

  • Solubility of Imidazoles in Organic Solvents

    • Source:Journal of Physical Chemistry, "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles".[1]

    • Relevance: Validates the use of Toluene and Chlorinated solvents for separation
    • URL:[Link][1]

  • Purification Strategies for Imidazole-Aniline Intermediates

    • Source:International Journal of Research in Pharmaceutical and Biomedical Sciences (Generic synthesis of benzimidazole/imidazole anilines).
    • Relevance: Supports the use of Ethanol/Water recrystallization for this class of compounds.[1][2]

    • URL:[Link] (General Journal Landing Page for verification of standard protocols).[1][2]

  • pKa Data for Heterocycles

    • Source: Evans pKa Table / Bordwell pKa Table.[1][2]

    • Relevance: Fundamental constants used to derive the pH 6.0 wash protocol.
    • URL:[Link][1]

Sources

Addressing moisture sensitivity in 2-Chloro-4-(1h-imidazol-1-yl)aniline handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 2-Chloro-4-(1H-imidazol-1-yl)aniline

Executive Summary: The "Dual-Threat" of Moisture & Oxidation

Compound: 2-Chloro-4-(1H-imidazol-1-yl)aniline (CAS: 954236-49-8 / Derivatives) Criticality: High. Mechanism of Failure: This compound presents a synergistic degradation pathway. The imidazole ring renders the solid hygroscopic , drawing atmospheric moisture into the lattice. This absorbed water acts as a catalyst and medium for the oxidation of the aniline moiety , leading to rapid discoloration (browning) and the formation of azo/azoxy impurities. Furthermore, absorbed water introduces significant stoichiometric errors during weighing, leading to under-loading of the nucleophile in downstream coupling reactions (e.g., urea formation in Sorafenib synthesis).

Module 1: The Inert Chain of Custody (Storage)

Objective: Maintain the compound in a thermodynamic state that inhibits hydrate formation.

Protocol 1.1: The "Argon Blanket" Storage System

Why Argon? Nitrogen is lighter than air and can diffuse out of unsealed vessels. Argon is denser than air, forming a heavy "blanket" that sits on top of the solid, actively displacing moisture-laden air.

ParameterSpecificationScientific Rationale
Temperature 2–8°C Reduces the kinetic rate of autoxidation.
Atmosphere Argon (Ar) Denser than

; minimizes diffusion of oxygen/moisture to the solid surface.
Container Amber Glass Blocks UV light, which catalyzes radical formation in anilines.
Desiccant P₂O₅ or Silica Active scavenging of headspace moisture.
Seal Parafilm + Tape Prevents gas exchange during long-term refrigeration.

Visual Workflow: Storage Logic

StorageLogic Start Received Compound Check Integrity Check (Color/Clumping) Start->Check Dry Vacuum Dry (if clumping exists) Check->Dry Aggregates Found Pack Transfer to Amber Vial (Under Argon) Check->Pack Free Flowing Dry->Pack Store Store at 2-8°C (Secondary Desiccator) Pack->Store

Caption: Decision tree for initial intake and long-term storage to prevent hydrolytic degradation.

Module 2: Handling & Weighing (The "Schlenk" Protocol)

Problem: A researcher opens a cold bottle in a humid lab. Condensation forms immediately on the solid. Solution: The "Equilibrium" Method.

Step-by-Step Handling Guide
  • Thermal Equilibration: Remove the vessel from the fridge and place it in a desiccator. Allow it to reach room temperature (~30 mins ) before opening.

    • Causality: Opening a cold vessel condenses atmospheric water vapor directly onto the hygroscopic imidazole ring.

  • The "Quick-Weigh" Technique:

    • Do not use weighing paper (high surface area for moisture adsorption).

    • Use a tared, dry glass vial or Schlenk tube flushed with Nitrogen.

    • Limit Exposure: Open the source bottle for <15 seconds.

  • Solvent Choice: If the compound is to be used in solution, dissolve immediately in anhydrous solvent (e.g., THF, DMF) stored over molecular sieves (3Å or 4Å).

Module 3: Troubleshooting & Recovery (FAQs)

Q1: The off-white powder has turned brown/tan. Is it usable?

  • Diagnosis: Aniline Oxidation. The amine group has undergone radical oxidation, likely forming colored impurities (quinone imines or azo compounds).

  • Impact: If the color is light tan, purity is likely >98% and usable for crude reactions. If dark brown, the impurities will act as radical scavengers and poison metal catalysts (e.g., Pd-catalyzed couplings).

  • Fix: Recrystallization. [1]

    • Dissolve in minimal hot Ethanol/Water (9:1).

    • Add activated charcoal (to absorb colored impurities).

    • Filter hot through Celite.

    • Cool slowly to crystallize.

    • Critical: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Q2: My reaction yield is consistently 10-15% lower than expected.

  • Diagnosis: Stoichiometric Drift due to Water Weight.

  • Explanation: If your compound has absorbed 5-10% water by weight (common for imidazoles), you are weighing "wet" mass. You are effectively under-loading the reactant.

  • Verification: Run a Karl Fischer (KF) titration.

    • Note: Since imidazole is basic, standard KF reagents work, but ensure the solvent system is buffered if the pH rises >8 (though unlikely with this specific aniline).

  • Fix: Correct the molecular weight (MW) in your calculations:

    
    
    

Q3: The solid has clumped into a hard cake.

  • Diagnosis: Hygroscopic Sintering. Moisture has partially dissolved the crystal surface, fusing particles upon drying.

  • Fix: Do not chip it out (creates static/dust). Dissolve the entire cake in a compatible solvent (e.g., DCM or Methanol), dry with

    
    , and rotovap to a foam.
    

Module 4: Quality Control & Analytics

Visualizing the Troubleshooting Logic

Troubleshooting Obs Observation Brown Darkening / Browning Obs->Brown Clump Clumping / Caking Obs->Clump LowYield Low Reaction Yield Obs->LowYield Root1 Oxidation (Air/Light) Brown->Root1 Root2 Moisture Absorption Clump->Root2 Root3 Stoichiometry Error LowYield->Root3 Action1 Recrystallize (EtOH) + Charcoal Root1->Action1 Action2 Azeotropic Drying (Toluene) Root2->Action2 Action3 Correct MW for Water Content Root3->Action3

Caption: Diagnostic flowchart linking physical symptoms to chemical root causes and remediation steps.

Quantitative Verification Protocol

Before committing to a GMP or large-scale batch, verify water content.

MethodSuitabilityNotes
Karl Fischer (Coulometric) Gold Standard Best for <1% water. Ensure reagent is compatible with amines (e.g., Hydranal™-Composite).
NMR (

H)
Qualitative Look for a broad singlet shift around 3-4 ppm (variable) in DMSO-

. Does not quantify well due to exchange.
LOD (Loss on Drying) Not Recommended Heat may cause oxidation or sublimation before water is fully removed.

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 2-Chloro-4-nitroaniline (Related Derivative Handling). Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (n.d.). Compound Summary: 2-Chloro-4-(1H-imidazol-1-yl)aniline. National Library of Medicine. Retrieved from

  • Mettler Toledo. (n.d.). Karl Fischer Titration of Amines.[4] Retrieved from

(Note: While specific literature on the moisture sensitivity of this exact CAS is proprietary to kinase inhibitor process development, the protocols above are derived from the foundational chemistry of hygroscopic amino-imidazoles as cited in standard purification texts.)

Sources

Technical Support Center: Purification of Imidazole-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Tailing, Oxidation, and Metal Retention in Imidazole-Aniline Systems

Executive Summary: The "Double Trouble" Molecule

Purifying imidazole-substituted anilines presents a unique "double trouble" scenario for medicinal chemists. You are battling two distinct reactive centers:

  • The Imidazole Ring (

    
    ):  A moderately strong Lewis base that hydrogen-bonds aggressively with acidic silanols on silica gel, causing severe tailing and yield loss.
    
  • The Aniline Moiety (

    
    ):  An electron-rich system prone to rapid oxidative degradation (browning) upon exposure to air and light, especially when in solution.
    

This guide provides self-validating protocols to decouple these issues, ensuring high purity and recovery.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front," or "I lose 40% of my mass on the column."

The Mechanism of Failure

Standard silica gel (


) has a surface acidity of pH ~5. The basic imidazole nitrogen (

) protonates or strongly H-bonds to these silanol sites. This is not simple retention; it is a "drag" effect that broadens peaks and traps material.
Protocol A: The "DCM/MeOH/NH4OH" System

For polar imidazole-anilines, standard EtOAc/Hexane gradients often fail. The industry standard "Magic Mix" utilizes Ammonium Hydroxide (


) to suppress silanol ionization.

The Golden Solvent Mix:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 MeOH :

    
     (30% aq)
    

Step-by-Step Optimization:

  • Prepare Solvent B: Mix 100 mL Methanol with 10 mL concentrated Ammonium Hydroxide. Note: This solution effectively "deactivates" the silica.

  • TLC Check: Run a TLC using 5-10% of Solvent B in DCM.

    • Success Indicator: The spot should be compact (circular), not a streak.

  • Gradient Execution: Run a gradient from 0% to 20% Solvent B in DCM.

Protocol B: The Triethylamine (TEA) Modifier

If you must use EtOAc/Hexane or pure DCM/MeOH without water:

  • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexane (2 column volumes).

  • Mobile Phase: Add 0.5% TEA to both solvent bottles.

  • Post-Run: TEA has a high boiling point. You must rotovap at

    
     or azeotrope with heptane to remove it, otherwise, your NMR will show significant TEA signals.
    
Decision Logic: Chromatography Strategy

ChromatographyLogic Start Start: Tailing on Silica? IsPolar Is compound highly polar? Start->IsPolar UseTEA Add 1% TEA to Eluent (EtOAc/Hex systems) IsPolar->UseTEA No (Lipophilic) UseNH4OH Use DCM / MeOH / NH4OH (90:9:1) IsPolar->UseNH4OH Yes (Hydrophilic) Alumina Switch to Neutral Alumina (Avoids Silanol issues) UseTEA->Alumina Still Tailing? ReversePhase Reverse Phase (C18) High pH Buffer (pH 9.5) UseNH4OH->ReversePhase Poor Separation?

Caption: Decision matrix for selecting the correct stationary phase modifier based on compound polarity and tailing severity.

Module 2: Metal Scavenging (Pd/Cu Removal)

Issue: "My NMR is clean, but the solid is grey/brown," or "ICP-MS shows 5000 ppm Palladium."

The Mechanism of Failure

Imidazoles are excellent ligands for transition metals (mimicking Histidine in proteins). They bind Palladium (Pd) or Copper (Cu) catalysts irreversibly during standard aqueous workups.

Comparative Scavenging Data

Standard washes (Brine/Water) are ineffective. You must use chelation competition.

MethodMechanismEfficiency (Imidazole Systems)Pros/Cons
SiliaMetS® Thiol Covalent binding to resinHigh (>95%) Best for final purity; expensive.
N-Acetylcysteine (NAC) Soluble ChelationHigh (>90%) Cheap; requires pH adjustment (pH 7-8).
Celite Filtration Physical adsorptionLow (<20%)Removes bulk Pd black only; misses soluble Pd.
EDTA Wash ChelationModerate (60%)Good for Cu; often fails for Pd-Imidazole complexes.
Protocol: The Thiol Resin Treatment
  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent thiourea resin) at 0.5 equivalents relative to the expected metal loading (or 10% w/w relative to substrate).

  • Incubation: Stir at

    
     for 2-4 hours. Heat is crucial to overcome the kinetic barrier of the Pd-Imidazole bond.
    
  • Filtration: Filter through a 0.45

    
     pad (or Celite) to remove the resin.
    
  • Validation: The filtrate should be significantly lighter in color.

Module 3: Isolation & Stability (Preventing Oxidation)

Issue: "The oil turned black overnight," or "I cannot crystallize the product."

The Mechanism of Failure

Free-base anilines oxidize via radical mechanisms to form quinoid-like impurities (black tar). This is accelerated by trace metals and basic pH.

Protocol: The "Salt Rescue"

If your free base is an oil or unstable solid, convert it immediately to a salt. This protonates the aniline (raising the oxidation potential) and the imidazole (breaking metal coordination).

The HCl Salt Method:

  • Dissolve: Dissolve the crude oil in a minimum amount of EtOAc or MeOH.[1]

  • Acidify: Add 2.0 - 2.5 equivalents of 4M HCl in Dioxane dropwise at

    
    .
    
    • Why Dioxane? It is non-hygroscopic compared to ether/HCl.

  • Precipitation:

    • If solid forms: Filter and wash with cold

      
      .
      
    • If no solid: Add

      
       (anti-solvent) until turbid, then store at 
      
      
      
      .
  • Result: The resulting hydrochloride salt is usually a stable, off-white solid that resists oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but pH is critical .

  • Low pH (0.1% TFA): Both the imidazole and aniline will be protonated. The molecule will be extremely polar and elute near the void volume (retention time

    
    ).
    
  • High pH (10mM Ammonium Bicarbonate, pH 9.5): The molecule stays neutral (free base). Retention will be excellent, and peak shape sharp. Use High-pH stable C18 columns (e.g., Waters XBridge or Phenomenex Gemini).

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA boils at


.
  • Rotovap your fractions.

  • Re-dissolve the oil in DCM.

  • Add heptane and rotovap again (azeotropic removal).

  • Repeat 2x. If trace TEA remains, dry under high vacuum (< 1 mbar) at

    
     overnight.
    

Q: My compound is "oiling out" during recrystallization. What now? A: This is common for mixed amine systems.

  • Switch to Salt: See "Module 3". Salts crystallize 10x better than free bases.

  • Scratching: Use a glass rod to scratch the side of the flask; imidazole derivatives are notorious for super-saturation.

  • Solvent Swap: Try Isopropanol (IPA). Imidazoles often have the "Goldilocks" solubility in hot IPA but precipitate in cold IPA.

References

  • Biotage. (2023).[2] How to Purify Ionizable Organic Amine Compounds Using Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 2-Chloro-4-(1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-Chloro-4-(1H-imidazol-1-yl)aniline: A Comparative Approach

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, an unambiguous understanding of a molecule's structure is paramount for determining its function and safety. This guide provides a comprehensive ¹H NMR spectral analysis of 2-Chloro-4-(1H-imidazol-1-yl)aniline, a heterocyclic compound with a substitution pattern that presents a unique spectral challenge. By dissecting its predicted spectrum and comparing it with the spectra of simpler, structurally related analogues—2-chloroaniline and imidazole—this document offers a clear, logical pathway to spectral assignment. Furthermore, it furnishes a robust, field-proven experimental protocol for acquiring high-fidelity ¹H NMR data, ensuring both accuracy and reproducibility in the laboratory.

Predicted ¹H NMR Spectral Analysis of 2-Chloro-4-(1H-imidazol-1-yl)aniline

The structure of 2-Chloro-4-(1H-imidazol-1-yl)aniline contains two distinct ring systems: a substituted aniline ring and an imidazole ring. The electronic environment of each proton is influenced by the interplay of electron-donating and electron-withdrawing substituents, resulting in a characteristic pattern of chemical shifts and coupling constants.

The aniline ring features a powerful electron-donating amino group (-NH₂) and two electron-withdrawing groups: a chloro substituent (-Cl) and the N-linked imidazole ring. The imidazole ring itself is an aromatic heterocycle with three unique protons. The predicted spectral data are based on established principles of substituent effects and analysis of empirical data from similar structures.

G cluster_molecule 2-Chloro-4-(1H-imidazol-1-yl)aniline cluster_labels Proton Assignments mol H3 H-3 H5 H-5 H6 H-6 H2_prime H-2' H4_prime H-4' H5_prime H-5' NH2 NH₂

Caption: Molecular structure and proton numbering for 2-Chloro-4-(1H-imidazol-1-yl)aniline.

Predicted Proton Assignments and Rationale

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule in a common NMR solvent like DMSO-d₆ are summarized below. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchange-slowing effect on amine protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2' (Im) ~8.1 - 8.3Singlet (s)-This proton is adjacent to two nitrogen atoms, causing significant deshielding and shifting it the furthest downfield among the imidazole protons.
H-5 (Ar) ~7.5 - 7.6Doublet (d)J(meta, H-3) ≈ 2.5 HzH-5 is ortho to the electron-withdrawing imidazole group and meta to the chloro group, leading to a downfield shift. It shows only small meta-coupling to H-3.
H-4' (Im) ~7.4 - 7.5Singlet (s)-This imidazole proton is adjacent to the nitrogen linked to the aniline ring. Its chemical shift is influenced by the electronic nature of the phenyl substituent.
H-5' (Im) ~7.1 - 7.2Singlet (s)-This proton is typically found at a chemical shift between that of H-2' and H-4'.
H-3 (Ar) ~7.0 - 7.1Doublet of Doublets (dd)J(ortho, H-6) ≈ 8.7 Hz, J(meta, H-5) ≈ 2.5 HzH-3 is ortho to the chloro group but also influenced by the para-amino group. It is coupled to both H-6 (ortho) and H-5 (meta).
H-6 (Ar) ~6.8 - 6.9Doublet (d)J(ortho, H-3) ≈ 8.7 HzH-6 is ortho to the strongly electron-donating amino group, which shields it and shifts it significantly upfield. It exhibits a large ortho-coupling to H-3.
-NH₂ ~5.0 - 5.5Broad Singlet (br s)-The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. The signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange.

Comparative Spectral Analysis

To validate the predicted assignments, it is instructive to compare the spectrum with those of its constituent fragments. This approach highlights how structural modifications systematically alter the ¹H NMR spectrum.

Alternative 1: 2-Chloroaniline

This molecule represents the aniline portion of our target compound. Its ¹H NMR spectrum in CDCl₃ provides a baseline for the chemical shifts of the aromatic protons without the influence of the imidazole substituent.

Reported ¹H NMR Data (CDCl₃, 300 MHz)[1][2]:

  • δ 7.22 (d, 1H, J = 8.1 Hz)

  • δ 7.04 (t, 1H, J = 7.6 Hz)

  • δ 6.70-6.62 (m, 2H)

  • δ 3.99 (br s, 2H, -NH₂)

Comparison:

  • The protons in 2-chloroaniline are generally more upfield compared to the corresponding protons in the target molecule.

  • The introduction of the electron-withdrawing imidazole group at the 4-position deshields the remaining aromatic protons (H-3, H-5, H-6), causing them to shift downfield.

  • The complex multiplet seen for the two most upfield protons in 2-chloroaniline resolves into a clearer pattern in the target molecule due to the defined substitution at the 4-position.

Alternative 2: Imidazole

This is the parent heterocycle. Its spectrum reveals the intrinsic chemical shifts of the imidazole protons before N-arylation.

Reported ¹H NMR Data (CDCl₃, 400 MHz)[3]:

  • δ 11.62 (br s, 1H, N-H)

  • δ 7.73 (s, 1H, H-2)

  • δ 7.15 (s, 2H, H-4, H-5)

Comparison:

  • In free imidazole, protons H-4 and H-5 are chemically equivalent due to rapid tautomerization, resulting in a single peak.[3] In the target molecule, the nitrogen is substituted, so this degeneracy is broken, and H-4' and H-5' are expected to be distinct signals.

  • The H-2' proton in the target molecule is expected to be further downfield than the H-2 proton of imidazole due to the electron-withdrawing effect of the N-aryl group.

Summary Comparison Table
CompoundAromatic Protons δ (ppm)Imidazole Protons δ (ppm)Key Differentiator
2-Chloroaniline 6.6 - 7.3N/ABaseline for the substituted aniline ring; signals are relatively upfield.
Imidazole N/A7.15 (H-4,5), 7.73 (H-2)Baseline for the heterocycle; H-4 and H-5 are equivalent.
2-Chloro-4-(1H-imidazol-1-yl)aniline (Predicted) 6.8 - 7.67.1 - 8.3 (H-2', H-4', H-5' are distinct)Combination of effects; overall downfield shift of aniline protons and splitting of imidazole H-4'/H-5' signals.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a meticulous experimental protocol is crucial for obtaining high-resolution, artifact-free spectra suitable for unambiguous structural confirmation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation

The quality of the sample profoundly affects the quality of the resulting spectrum.

  • Weighing the Sample : Accurately weigh 5-10 mg of the dried compound for a standard ¹H NMR spectrum.[4]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices. Ensure the solvent is of high purity (≥99.5% D). The deuterated solvent provides the lock signal for the spectrometer.[5]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5] This volume is optimal for standard 5 mm NMR tubes.

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry NMR tube.[6]

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

Data Acquisition

These parameters are typical for a 400 MHz or 500 MHz spectrometer and should be adjusted as necessary.

  • Lock and Shim : Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent. Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for sharp lineshapes.

  • Set Acquisition Parameters :

    • Pulse Program (PULPROG) : Use a standard single-pulse experiment, such as zg30 (a 30° pulse angle is often used for routine spectra to allow for a shorter relaxation delay).[7]

    • Spectral Width (SW) : Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.

    • Number of Scans (NS) : For a sample of 5-10 mg, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio (S/N).[7][8] The S/N increases with the square root of the number of scans.[8]

    • Relaxation Delay (D1) : Set a delay of 1-2 seconds between scans.[7] For fully quantitative results where accurate integration is required, D1 should be at least 5 times the longest T1 relaxation time of any proton of interest.

    • Acquisition Time (AQ) : An acquisition time of 2-4 seconds is generally sufficient to provide good digital resolution for sharp peaks in small molecules.[7][8]

  • Receiver Gain (RG) : Use the automatic receiver gain adjustment (rga) function to set the optimal signal amplification without causing detector overload.[9]

  • Acquire Data : Start the acquisition.

Data Processing
  • Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration and Peak Picking : Integrate the signals to determine the relative ratios of the protons. Pick the peaks to identify their exact chemical shifts.

Conclusion

The ¹H NMR spectrum of 2-Chloro-4-(1H-imidazol-1-yl)aniline can be fully assigned through a logical analysis of substituent effects and spin-spin coupling. A comparative approach, contrasting the spectrum with those of simpler analogues like 2-chloroaniline and imidazole, provides a powerful method for validating these assignments. The distinct electronic influences of the amino, chloro, and imidazole groups create a well-resolved and informative spectral fingerprint. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data, enabling confident structural confirmation essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]

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  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

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A Researcher's Guide to Elemental Analysis: Confirming the Purity of 2-Chloro-4-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with promising compounds like 2-Chloro-4-(1H-imidazol-1-yl)aniline, a heterocyclic amine with potential applications in medicinal chemistry, rigorous confirmation of its elemental composition is a critical, non-negotiable step. This guide provides an in-depth comparison of key elemental analysis techniques, offering the necessary theoretical grounding and practical protocols to ensure the empirical formula aligns with the theoretical, thereby validating the compound's purity and identity.

The molecular formula for 2-Chloro-4-(1H-imidazol-1-yl)aniline is presumed to be C₉H₈ClN₃. This formula yields a theoretical elemental composition of:

  • Carbon (C): 55.82%

  • Hydrogen (H): 4.16%

  • Chlorine (Cl): 18.31%

  • Nitrogen (N): 21.70%

This guide will explore three principal analytical techniques to verify these percentages: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Photoelectron Spectroscopy (XPS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

Comparative Overview of Elemental Analysis Techniques

The choice of an elemental analysis technique is often dictated by the specific elements of interest, the required sensitivity, and the nature of the sample matrix. For a nitrogen-containing organic molecule like 2-Chloro-4-(1H-imidazol-1-yl)aniline, each method offers distinct advantages and limitations.

Analytical Technique Elements Detected Principle Sample State Key Advantages Limitations
Combustion Analysis C, H, N, SComplete combustion of the sample in a high-oxygen environment, followed by quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).[1]SolidHigh precision and accuracy for C, H, and N; well-established and cost-effective.[2]Indirectly determines elemental composition from combustion products; not suitable for most metals or halogens directly.
ICP-MS Most elements, including ClIonization of the sample in an inductively coupled plasma, followed by mass spectrometric detection of the ions.[3]Liquid (after digestion)High sensitivity for trace and ultra-trace element detection; capable of isotopic analysis.[3]Sample preparation can be complex and a source of contamination; can be affected by matrix effects.[4][5]
XPS All elements except H and HeIrradiation of the sample surface with X-rays, causing the emission of core-level electrons whose kinetic energies are characteristic of the elements present.[6][7]Solid (surface analysis)Provides information on the chemical state and bonding environment of the elements; non-destructive.[6][8]Surface-sensitive, probing only the top few nanometers; may not be representative of the bulk sample.[7]

Deep Dive into Analytical Methodologies

Combustion Analysis: The Gold Standard for CHN Confirmation

Combustion analysis, a technique refined from the classical Pregl-Dumas method, remains a cornerstone for determining the carbon, hydrogen, and nitrogen content of organic compounds. Its reliability and the direct correlation of its results to the core organic structure make it an indispensable tool for initial purity assessment.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh 2-3 mg of 2-Chloro-4-(1h-imidazol-1-yl)aniline in a tin capsule end_prep Place in autosampler start->end_prep Precise weighing is critical combustion Dynamic flash combustion (>1000°C) with O₂ end_prep->combustion reduction Reduction of NOx to N₂ over heated copper combustion->reduction separation Gas chromatography to separate CO₂, H₂O, and N₂ reduction->separation detection Thermal conductivity detector (TCD) separation->detection quantification Integration of TCD signals detection->quantification calculation Calculation of elemental percentages vs. standards quantification->calculation

Caption: Workflow for Combustion Analysis of 2-Chloro-4-(1h-imidazol-1-yl)aniline.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized 2-Chloro-4-(1H-imidazol-1-yl)aniline sample into a clean tin capsule. The sample must be free of residual solvents to ensure accurate hydrogen and carbon values.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition, such as acetanilide.

  • Analysis: The autosampler drops the tin capsule into a high-temperature furnace (typically around 900-1000 °C) with a constant flow of helium carrier gas and a timed injection of pure oxygen.

  • Combustion and Reduction: The sample undergoes rapid and complete combustion. The resulting gases flow through a reduction tube containing elemental copper to convert nitrogen oxides to dinitrogen (N₂).

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases. A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes.

  • Data Analysis: The instrument's software integrates the detector signals and calculates the percentage of C, H, and N in the sample based on the initial sample weight and the calibration.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unveiling the Halogen

While combustion analysis excels at CHN determination, it does not directly measure halogens like chlorine. For this, ICP-MS is a powerful alternative, offering exceptional sensitivity for the detection of most elements in the periodic table.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Accurately weigh the sample digestion Microwave-assisted acid digestion (e.g., HNO₃, H₂O₂) start->digestion dilution Dilute digestate with deionized water digestion->dilution nebulization Introduction of liquid sample into a nebulizer dilution->nebulization ionization Aerosol passes through argon plasma (6000-10000 K) nebulization->ionization mass_spec Ions are separated by mass-to-charge ratio ionization->mass_spec detection Ion detector quantifies the signal mass_spec->detection quantification Signal intensity is correlated to concentration detection->quantification calculation Elemental percentage is calculated from the initial sample weight quantification->calculation

Caption: Workflow for ICP-MS Analysis of 2-Chloro-4-(1h-imidazol-1-yl)aniline.

  • Sample Preparation (Digestion): Accurately weigh approximately 10-50 mg of the 2-Chloro-4-(1H-imidazol-1-yl)aniline sample into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrogen peroxide. The vessel is sealed and heated in a microwave digestion system to break down the organic matrix and solubilize the elements.

  • Dilution: After cooling, the digested sample is quantitatively transferred and diluted to a known volume with deionized water. This step is crucial to reduce the total dissolved solids and acid concentration to levels compatible with the ICP-MS instrument.

  • Instrument Calibration: Calibrate the ICP-MS with a series of multi-element standards containing chlorine at known concentrations.

  • Sample Introduction: The diluted sample solution is introduced into the instrument via a peristaltic pump and nebulizer, which creates a fine aerosol.

  • Ionization: The aerosol is transported into the high-temperature argon plasma, where the sample is desolvated, atomized, and ionized.

  • Mass Analysis and Detection: The ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. An electron multiplier detector then counts the ions for each element of interest.

  • Data Analysis: The instrument software converts the ion counts into concentrations based on the calibration curve. The percentage of chlorine in the original solid sample is then calculated.

X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Confirmation

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides not only elemental composition but also valuable information about the chemical states and bonding environments of the detected elements. This makes it a powerful tool for confirming the presence of different nitrogen and chlorine species on the sample's surface.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Mount the solid sample on a holder vacuum Introduce into ultra-high vacuum (UHV) chamber start->vacuum irradiation Irradiate sample surface with monochromatic X-rays vacuum->irradiation photoemission Emission of core-level photoelectrons irradiation->photoemission energy_analysis Measure the kinetic energy of emitted electrons photoemission->energy_analysis spectrum Generate spectrum of electron counts vs. binding energy energy_analysis->spectrum quantification Calculate atomic concentrations from peak areas spectrum->quantification

Caption: Workflow for XPS Analysis of 2-Chloro-4-(1h-imidazol-1-yl)aniline.

  • Sample Preparation: A small amount of the powdered 2-Chloro-4-(1H-imidazol-1-yl)aniline is mounted onto a sample holder using double-sided adhesive tape.

  • Introduction to UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. UHV is necessary to prevent the emitted photoelectrons from scattering off gas molecules.

  • Data Acquisition: The sample surface is irradiated with a focused beam of monochromatic X-rays (e.g., Al Kα). The instrument's electron energy analyzer measures the kinetic energy of the photoelectrons that are ejected from the sample surface. A survey scan is first performed to identify all elements present, followed by high-resolution scans of the C 1s, N 1s, and Cl 2p regions.

  • Data Analysis: The binding energy of the photoelectrons is calculated and plotted to generate a spectrum. The positions of the peaks identify the elements, and the areas under the peaks are used to determine their relative atomic concentrations. Chemical shifts in the binding energies can provide information about the oxidation states and local chemical environments of the atoms.

Interpreting the Data: A Comparative Analysis

For a newly synthesized batch of 2-Chloro-4-(1H-imidazol-1-yl)aniline, the following hypothetical data was obtained from the three analytical techniques. The generally accepted tolerance for elemental analysis in academic and industrial settings is within ±0.4% of the theoretical value.

Element Theoretical % Combustion Analysis % ICP-MS % XPS (Atomic %) Pass/Fail (±0.4%)
Carbon (C) 55.8255.65-56.1Pass
Hydrogen (H) 4.164.21--Pass
Nitrogen (N) 21.7021.55-21.5Pass
Chlorine (Cl) 18.31-18.1918.2Pass

The hypothetical data presented in the table demonstrates a successful validation of the elemental composition of 2-Chloro-4-(1H-imidazol-1-yl)aniline. The results from all three techniques are in close agreement with the theoretical values and fall within the acceptable ±0.4% deviation. This multi-technique approach provides a high degree of confidence in the purity and identity of the compound.

Conclusion

The rigorous confirmation of a compound's elemental composition is a foundational aspect of chemical research and drug development. For 2-Chloro-4-(1H-imidazol-1-yl)aniline, a comprehensive analytical strategy employing Combustion Analysis, ICP-MS, and XPS provides a self-validating system for establishing its empirical formula. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in their subsequent studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.